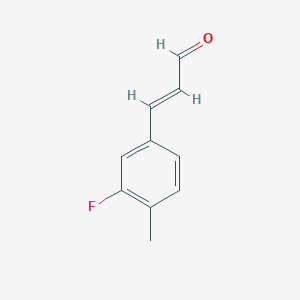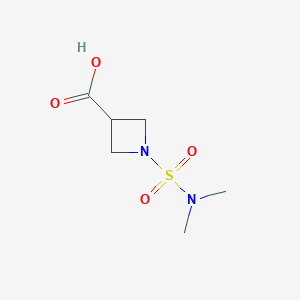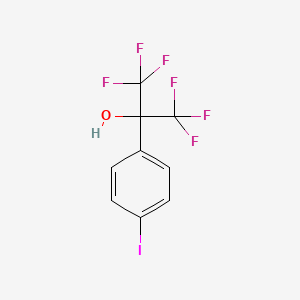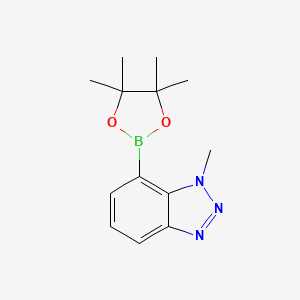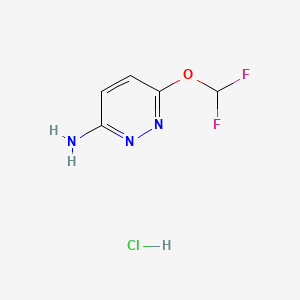
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride is an organic compound with the molecular formula C6H6F2N2O·HCl It is a derivative of pyridazine, featuring a difluoromethoxy group at the 6th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)pyridazin-3-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridazine derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a fluorinating agent such as difluoromethyl ether.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)pyridazin-3-aminehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethoxy)pyridin-3-amine: Similar structure but with a pyridine ring instead of pyridazine.
6-(Difluoromethoxy)pyrimidin-3-amine: Similar structure but with a pyrimidine ring.
Uniqueness
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt
Properties
Molecular Formula |
C5H6ClF2N3O |
|---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
6-(difluoromethoxy)pyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H5F2N3O.ClH/c6-5(7)11-4-2-1-3(8)9-10-4;/h1-2,5H,(H2,8,9);1H |
InChI Key |
IIIHIQVRMVTXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)OC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


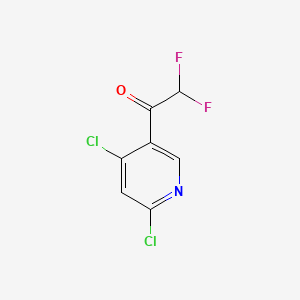
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
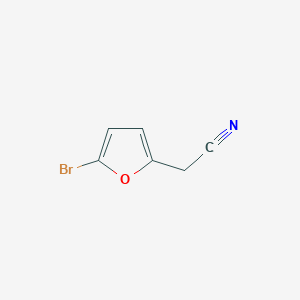
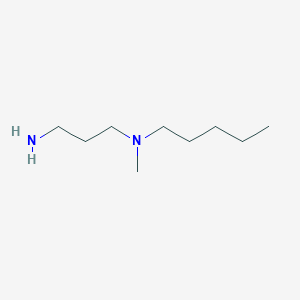
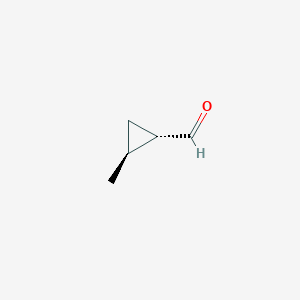
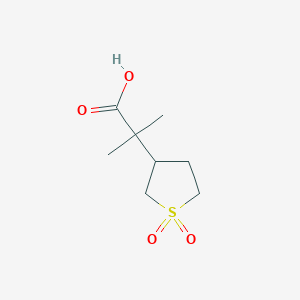



![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
